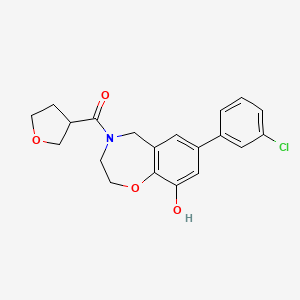

![molecular formula C22H19ClN2O5S2 B5500233 3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)

3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Introduction This compound is a thiazolidinone derivative, a class of compounds known for their presence in numerous natural products and pharmaceutical agents. Thiazolidinones have been extensively studied due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis The synthesis of thiazolidinone derivatives often involves Knoevenagel condensation reactions. For example, Andleeb et al. (2017) synthesized similar compounds by condensing 3-(4-aryl)-2-thioxo-1,3-thiazolidin-4-ones with 4-nitrobenzaldehyde, yielding products with interesting supramolecular assemblies (Andleeb et al., 2017).

Molecular Structure Analysis The molecular structure and electronic properties of thiazolidinone derivatives can be analyzed using Density Functional Theory (DFT) calculations. Shanmugapriya et al. (2022) performed such an analysis, revealing insights into molecular-orbital interactions and structural features (Shanmugapriya et al., 2022).

Chemical Reactions and Properties Thiazolidinones participate in various chemical reactions, contributing to their diverse biological activities. Kandeel and Youssef (2001) explored reactions involving 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines, demonstrating the versatility of these compounds in chemical synthesis (Kandeel & Youssef, 2001).

Physical Properties Analysis The physical properties of thiazolidinone derivatives can be characterized by various spectroscopic and structural methods. For instance, Delgado et al. (2006) examined the crystal structures of similar compounds, providing detailed insights into their physical characteristics (Delgado et al., 2006).

Chemical Properties Analysis The chemical properties, including reactivity and stability, of thiazolidinone derivatives can be studied through computational methods and experimental characterization. El Ajlaoui et al. (2015) investigated the structure and reactivity of related compounds, shedding light on the chemical behavior of thiazolidinones (El Ajlaoui et al., 2015).

Wissenschaftliche Forschungsanwendungen

Supramolecular Self-Assembly

Andleeb et al. (2017) synthesized 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives and analyzed their supramolecular assemblies driven by hydrogen bonding and diverse π–hole interactions. These assemblies were characterized using Density Functional Theory (DFT) calculations, revealing the role of noncovalent interactions in stabilizing three-dimensional supramolecular frameworks. This study highlights the potential of thiazolidinone derivatives in creating ordered structures with specific properties, useful in materials science and nanotechnology (Andleeb et al., 2017).

Antituberculosis Activity

Foroumadi et al. (2004) explored the antituberculosis activity of 2-thioxo-1,3,4-thiadiazole derivatives, demonstrating their efficacy against Mycobacterium tuberculosis. While this study focuses on a different class of compounds, it underscores the potential of thioxo derivatives, including thiazolidinones, in developing new antituberculosis agents (Foroumadi et al., 2004).

Pharmaceutical Applications

Leanza et al. (1983) and other researchers have synthesized various thiazolidinone derivatives, investigating their potential as pharmaceutical agents. These studies showcase the versatility of thiazolidinones in drug development, including their use in synthesizing antibiotics and anticancer drugs. The research demonstrates the compound's utility as a building block in creating therapeutically active molecules (Leanza et al., 1983).

Antimicrobial and Anticancer Evaluation

Samadhiya et al. (2014) synthesized N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives and evaluated them for antibacterial, antifungal, and antitubercular activities. This research indicates the potential of thiazolidinone derivatives in addressing various microbial infections and possibly cancer (Samadhiya et al., 2014).

Eigenschaften

IUPAC Name |

(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]-5-nitrophenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O5S2/c1-2-10-24-21(26)20(32-22(24)31)14-15-13-17(25(27)28)6-9-19(15)30-12-3-11-29-18-7-4-16(23)5-8-18/h2,4-9,13-14H,1,3,10-12H2/b20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJKXACSMRZZIF-XSFVSMFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCCOC3=CC=C(C=C3)Cl)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCCOC3=CC=C(C=C3)Cl)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]-5-nitrophenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)

![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)

![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)

![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)

![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)

![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)

![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)